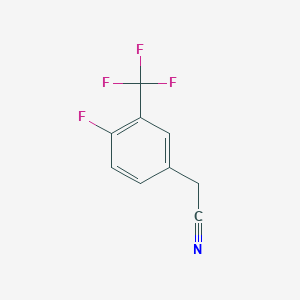

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNJWEIQLXEBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372174 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-65-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Abstract

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a critical building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as metabolic stability and enhanced binding affinity to target molecules. This guide provides a comprehensive overview of the primary synthetic methodologies for this intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most appropriate route for their specific needs, from lab-scale discovery to process development.

Introduction: Significance and Synthetic Strategy

This compound, also known as 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile, is a key intermediate whose structural motifs are found in a range of biologically active molecules. The phenylacetonitrile core provides a versatile handle for further chemical transformations, making it a valuable precursor for complex molecular architectures.

The primary challenge in its synthesis lies in the controlled introduction of the cyano group onto the specifically substituted benzene ring. The two most prevalent and industrially relevant strategies commence from either 4-fluoro-3-(trifluoromethyl)aniline or a corresponding 4-fluoro-3-(trifluoromethyl)benzyl halide. This guide will focus on these two core pathways:

-

The Sandmeyer Reaction: A classic and robust method involving the diazotization of an aniline precursor followed by cyanation.

-

Nucleophilic Substitution: The displacement of a halide from a benzyl halide precursor using a cyanide salt.

Each method carries its own set of advantages regarding starting material availability, reaction scalability, and safety considerations.

Core Synthesis Methodologies

Method 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[1] This pathway is particularly useful when the corresponding aniline is readily available and cost-effective.[2]

2.1.1. Overall Reaction Scheme

The process is a two-step, one-pot synthesis starting from 4-fluoro-3-(trifluoromethyl)aniline.

2.1.2. Mechanistic Insights

-

Step 1: Diazotization. The synthesis begins with the diazotization of the primary aromatic amine, 4-fluoro-3-(trifluoromethyl)aniline. In the presence of a strong acid (like sulfuric or hydrochloric acid), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). The amine's nucleophilic nitrogen atom attacks the nitrosonium ion (NO⁺), leading to a cascade of proton transfers and water elimination to form the highly reactive arenediazonium salt.[2] The electron-withdrawing nature of the trifluoromethyl group can make the amine less nucleophilic, sometimes requiring careful control of reaction conditions to ensure complete diazotization.[3] The reaction must be kept at low temperatures (0-5 °C) to prevent the thermally unstable diazonium salt from decomposing.[3]

-

Step 2: Cyanation. The Sandmeyer cyanation step involves the reaction of the diazonium salt with a copper(I) cyanide (CuCN) solution. The mechanism is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[4] The aryl radical then rapidly abstracts a cyanide ligand from the resulting copper(II) complex within the solvent cage to form the final phenylacetonitrile product.[4]

2.1.3. Detailed Experimental Protocol

-

Diazotization:

-

To a stirred solution of 25% aqueous sulfuric acid, slowly add 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) while maintaining the temperature below 10 °C.

-

Cool the resulting mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 1-3 hours after the addition is complete to ensure full formation of the diazonium salt.[3]

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water and warm gently.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, heat the reaction mixture (e.g., 50-70 °C) for 1-2 hours to drive the reaction to completion.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Method 2: Nucleophilic Substitution Pathway

This method involves the direct displacement of a leaving group, typically a halide, from a benzylic position. The starting material is usually 4-fluoro-3-(trifluoromethyl)benzyl bromide or chloride. This SN2 reaction is often simpler to perform and avoids the use of unstable diazonium intermediates.[5]

2.2.1. Overall Reaction Scheme

The reaction is a single-step conversion of the benzyl halide to the corresponding nitrile.

2.2.2. Mechanistic Insights

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon from the backside relative to the halide leaving group.[6] This concerted, single-step process involves a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-halide bond is breaking.[6]

The reactivity of benzylic halides is enhanced because the adjacent aromatic ring helps to stabilize the transition state through π-orbital overlap.[6] The choice of solvent is critical; polar aprotic solvents like DMSO can accelerate the reaction, while alcoholic solvents are also commonly used.[5][7]

2.2.3. Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium cyanide (1.2 eq.) or potassium cyanide (1.2 eq.), ethanol, and a small amount of water to aid dissolution.[8]

-

Substrate Addition: Add 4-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq.) to the stirred cyanide solution.[9]

-

Reaction: Heat the mixture to reflux (approximately 80 °C for ethanol) and maintain for several hours (e.g., 4-20 hours).[9][10] Monitor the reaction's progress by TLC or GC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.[8]

Comparative Analysis of Synthesis Routes

The choice between the Sandmeyer and nucleophilic substitution pathways depends on several factors, including the cost and availability of starting materials, desired scale, and safety infrastructure.

| Parameter | Method 1: Sandmeyer Reaction | Method 2: Nucleophilic Substitution |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)aniline[2] | 4-Fluoro-3-(trifluoromethyl)benzyl halide[9] |

| Key Reagents | NaNO₂, H₂SO₄, CuCN, KCN[3] | NaCN or KCN[5] |

| Reaction Steps | 2 (Diazotization, Cyanation) | 1 |

| Key Intermediate | Thermally unstable diazonium salt | None (concerted mechanism) |

| Temperature Control | Critical (0-5 °C for diazotization)[3] | Less critical (reflux temperature) |

| Advantages | Utilizes readily available anilines.[11] Well-established and high-yielding.[1] | Simpler, one-step procedure. Avoids unstable intermediates. |

| Disadvantages | Requires strict temperature control. Diazonium salts can be explosive. Use of toxic copper cyanide. | Benzyl halides can be lachrymatory. Starting material may be less accessible or more expensive than the aniline. |

| Ideal Scale | Lab-scale to large-scale production with appropriate engineering controls. | Lab-scale and pilot-scale. |

digraph "Synthesis_Decision_Tree" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Node Definitions start [label="Project Goal: Synthesize\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is 4-Fluoro-3-(trifluoromethyl)aniline\nmore accessible/economical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sandmeyer [label="Select Sandmeyer\nReaction Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2 [label="Select Nucleophilic\nSubstitution Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are facilities equipped for\nhandling unstable diazonium salts\nand low-temperature reactions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_halide [label="Verify availability of\n4-Fluoro-3-(trifluoromethyl)benzyl halide", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges start -> q1; q1 -> q2 [label=" Yes "]; q1 -> check_halide [label=" No "]; check_halide -> sn2; q2 -> sandmeyer [label=" Yes "]; q2 -> check_halide [label=" No "];

}

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the characteristic nitrile (C≡N) stretch (approx. 2250 cm⁻¹).

Critical Safety Considerations

Both synthesis routes involve highly hazardous materials that demand strict safety protocols.

-

Cyanide Salts (NaCN, KCN): These are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. A cyanide antidote kit should be readily available.

-

Diazonium Salts: These intermediates are thermally sensitive and can be explosive, especially when isolated in a dry state. All diazotization reactions must be performed at low temperatures with careful monitoring.

-

Benzyl Halides: Many benzyl halides are potent lachrymators (tear-inducing agents) and skin irritants. Handle only within a fume hood.[6]

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.

Conclusion

The synthesis of this compound is readily achievable through two primary, well-documented methods: the Sandmeyer reaction of the corresponding aniline and the nucleophilic substitution of the corresponding benzyl halide. The Sandmeyer route, while more complex and requiring stringent temperature control, is a powerful method when starting from the often more accessible aniline precursor. The nucleophilic substitution route offers operational simplicity and is an excellent choice for lab-scale synthesis, provided the benzyl halide is available. The ultimate selection of a synthetic route requires a careful evaluation of starting material cost, available equipment, scale, and safety protocols.

References

- Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.

- Uddin, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.

- Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- RSC Publishing. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.

- Benchchem. (n.d.). Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline.

- ResearchGate. (n.d.). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.

- Sigma-Aldrich. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline 99 2357-47-3.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.

- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions.

- Organic Syntheses. (n.d.). Benzyl Cyanide.

- College of Saint Benedict. (n.d.). NS20. Solutions to selected problems - aliphatic nucleophilic substitution.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 11. 4-氟-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2): Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides an in-depth analysis of 4-(Trifluoromethyl)phenylacetonitrile, a pivotal chemical intermediate in the synthesis of advanced pharmaceuticals and functional materials. Identified by CAS number 2338-75-2, this compound's unique electronic properties, conferred by the potent electron-withdrawing trifluoromethyl group, make it a valuable synthon for drug development professionals and materials scientists. This document elucidates its physicochemical properties, presents a validated synthesis protocol with mechanistic rationale, explores its significant applications, and details critical safety and handling procedures. The content herein is structured to offer both a high-level overview and granular experimental details, serving as a comprehensive resource for researchers in the field.

Compound Identification and Physicochemical Profile

4-(Trifluoromethyl)phenylacetonitrile is an aromatic nitrile featuring a trifluoromethyl group at the para-position of the benzene ring.[1][2] This substitution pattern is crucial for its reactivity and the properties of its downstream derivatives. The strong electron-withdrawing nature of the -CF3 group significantly influences the molecule's chemical behavior, particularly in reactions involving the aromatic ring and the benzylic position.[2]

It is important to clarify that the CAS number 2338-75-2 correctly corresponds to 4-(Trifluoromethyl)phenylacetonitrile . The name "4-Fluoro-3-(trifluoromethyl)phenylacetonitrile" refers to a different chemical entity with a distinct CAS number. This guide will focus exclusively on the compound correctly identified by CAS 2338-75-2.

Core Compound Identifiers

A summary of the key identifiers for 4-(Trifluoromethyl)phenylacetonitrile is presented below for unambiguous characterization.

| Identifier | Value | Source(s) |

| CAS Number | 2338-75-2 | [1][3] |

| Molecular Formula | C9H6F3N | [1][3] |

| Molecular Weight | 185.15 g/mol | [4] |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]acetonitrile | [1][2] |

| Synonyms | 4-(Trifluoromethyl)benzyl cyanide, p-Trifluoromethylphenylacetonitrile | [1][2][3] |

| InChI Key | QNKOCFJZJWOXDE-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)c1ccc(CC#N)cc1 |

Chemical Structure

The structural representation of 4-(Trifluoromethyl)phenylacetonitrile highlights the key functional groups that dictate its chemical utility.

Caption: Proposed synthesis of 4-(Trifluoromethyl)phenylacetonitrile.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the sodium cyanide is fully submerged and can be stirred effectively.

-

Reactant Addition: While stirring under a nitrogen atmosphere, slowly add a solution of 4-(Trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO to the cyanide slurry.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The use of DMSO, a polar aprotic solvent, is critical. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. Heating provides the necessary activation energy for the substitution.

-

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water, which will precipitate the organic product and dissolve the inorganic byproduct (NaBr).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a white crystalline solid.

Key Applications in Research and Development

The utility of 4-(Trifluoromethyl)phenylacetonitrile stems from its role as a versatile intermediate.

Pharmaceutical Synthesis: Bicalutamide Intermediate

The most prominent application of this compound is as a key building block in the synthesis of Bicalutamide. [5][6]Bicalutamide is a non-steroidal anti-androgen medication used primarily to treat prostate cancer. [5]The synthesis involves several steps where the nitrile group is retained or transformed in later stages. Its presence is critical for the final structure and activity of the drug. The synthesis of Bicalutamide from 3-Trifluoromethyl-4-cyanoaniline involves a multi-step process including reaction with methacryloyl chloride, epoxidation, and subsequent reactions. [6][7][8]

Caption: Role as an intermediate in a multi-step pharmaceutical synthesis.

Materials Science: Organic Semiconductors

4-(Trifluoromethyl)phenylacetonitrile has been used in the preparation of novel n-type organic semiconductors. [9]Specifically, it served as a precursor for synthesizing cyano-substituted distyrylbenzene derivatives, such as 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene. [9]The electron-withdrawing properties of both the cyano and trifluoromethyl groups are exploited to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final material, which is a key requirement for efficient electron transport in n-type semiconductors.

Analytical Characterization

Confirmation of the identity and purity of 4-(Trifluoromethyl)phenylacetonitrile is typically achieved through standard analytical techniques, including NMR, IR, and Mass Spectrometry. [1][10]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - A singlet for the two benzylic protons (-CH2-) around δ 3.8-4.0 ppm.- Two doublets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the AA'BB' spin system of the para-substituted benzene ring. |

| ¹³C NMR | - A signal for the nitrile carbon (-CN) around δ 117-119 ppm.- A signal for the benzylic carbon (-CH2-) around δ 25-30 ppm.- A quartet for the trifluoromethyl carbon (-CF3) due to C-F coupling.- Four distinct signals in the aromatic region. |

| IR Spectroscopy | - A sharp, strong absorption band around 2250 cm⁻¹ characteristic of the C≡N stretch. - Strong C-F stretching bands in the region of 1300-1100 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 185. |

Safety, Handling, and Storage

This compound is classified as toxic and requires careful handling. [3][11]Adherence to safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Statement Code | Description | Pictogram |

| Acute Toxicity (Oral) | H301 / H302 | Toxic / Harmful if swallowed | 💀 / ❗ |

| Acute Toxicity (Dermal) | H311 / H312 | Toxic / Harmful in contact with skin | 💀 / ❗ |

| Acute Toxicity (Inhalation) | H331 / H332 | Toxic / Harmful if inhaled | 💀 / ❗ |

| Skin Irritation | H315 | Causes skin irritation | ❗ |

| Eye Irritation | H319 | Causes serious eye irritation | ❗ |

| STOT SE 3 | H335 | May cause respiratory irritation | ❗ |

Source(s):[3][11] Pictogram Key: 💀 (Skull and Crossbones), ❗ (Exclamation Mark)

Safe Handling and Emergency Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat. [12]For weighing or operations that may generate dust, an N95-type dust mask is recommended. * Handling: Avoid contact with skin, eyes, and clothing. [11]Do not breathe dust. Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [3][11]Store locked up. [3]* First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately. [3]* First Aid (Skin Contact): Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. [3]* First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12]* First Aid (Ingestion): Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [11][12]

Conclusion

4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) is a chemical intermediate of significant value. Its well-defined physicochemical properties and versatile reactivity make it an essential component in the synthesis of high-value products, ranging from life-saving oncology drugs like Bicalutamide to next-generation organic electronic materials. The protocols and data presented in this guide underscore its importance and provide researchers with the foundational knowledge required for its safe and effective utilization in the laboratory and beyond.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.

- Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.

-

NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2012). WO2012042532A1 - Process for preparing bicalutamide.

-

PubChem. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

-

G. F. E. Gurung, et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2007). EP1863759A1 - Process for preparation of bicalutamide.

Sources

- 1. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]

- 2. CAS 2338-75-2: 4-(Trifluoromethyl)benzeneacetonitrile [cymitquimica.com]

- 3. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 6. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]

- 9. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE CAS#: 2338-75-2 [m.chemicalbook.com]

- 10. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR [m.chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

In-Depth Spectroscopic Analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Given the limited availability of public experimental data, this guide incorporates high-quality predicted spectral data to facilitate compound identification and characterization.

Introduction

This compound is a substituted aromatic nitrile whose structural complexity, arising from the presence of a fluorine atom and a trifluoromethyl group, gives rise to distinct and informative spectral signatures. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the molecule during synthesis and subsequent applications. This guide will delve into the theoretical underpinnings of the spectral features and provide a detailed interpretation of the predicted data.

Molecular Structure and Key Features

The structure of this compound forms the basis for interpreting its spectral data. The key structural features include a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a cyanomethyl group. The relative positions of these substituents create a specific electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic protons and carbons, respectively. The following data is predicted and should be used as a reference for experimental verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the cyanomethyl group. The coupling between the fluorine atom and the aromatic protons will result in characteristic splitting patterns.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | dd | 1H | Ar-H |

| ~ 7.6 | m | 1H | Ar-H |

| ~ 7.4 | t | 1H | Ar-H |

| ~ 4.0 | s | 2H | -CH₂CN |

Interpretation:

-

The aromatic region (7.4-7.8 ppm) will display complex multiplets due to the coupling between the three aromatic protons and the fluorine atom. The exact splitting patterns and coupling constants (J values) are crucial for assigning the specific positions of the protons on the benzene ring.

-

The singlet at approximately 4.0 ppm is characteristic of the two methylene protons of the acetonitrile group. The absence of coupling for this signal indicates no adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the chemical environments of all nine carbon atoms in the molecule. The strong electronegativity of the fluorine and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic carbons.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 160 (d) | C-F |

| ~ 135 (q) | C-CF₃ |

| ~ 132 (d) | Ar-C |

| ~ 128 (d) | Ar-C |

| ~ 125 | Ar-C |

| ~ 123 (q) | -CF₃ |

| ~ 117 | -CN |

| ~ 115 (d) | Ar-C |

| ~ 22 | -CH₂CN |

Interpretation:

-

The carbon attached to the fluorine atom will appear as a doublet due to ¹JC-F coupling.

-

The carbon of the trifluoromethyl group will appear as a quartet due to ¹JC-F coupling.

-

The aromatic carbons will exhibit a range of chemical shifts and may show smaller C-F couplings.

-

The nitrile carbon (-CN) is expected around 117 ppm, and the methylene carbon (-CH₂CN) around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitrile, trifluoromethyl, and aromatic C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 2250 | C≡N stretch |

| ~ 1600, 1500, 1450 | C=C aromatic stretch |

| ~ 1320 | C-F stretch (aromatic) |

| ~ 1100-1200 | C-F stretch (trifluoromethyl) |

Interpretation:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.

-

The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Strong absorption bands in the 1100-1320 cm⁻¹ range are expected due to the C-F stretching vibrations of both the aromatic C-F bond and the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion |

| 203 | [M]⁺ |

| 184 | [M - F]⁺ |

| 164 | [M - CH₂CN]⁺ |

| 134 | [M - CF₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at an m/z of 203, corresponding to the molecular weight of the compound.

-

The fragmentation pattern will likely involve the loss of the fluorine atom, the cyanomethyl radical, and the trifluoromethyl radical, leading to the formation of the corresponding fragment ions.

Experimental Workflow: Compound Characterization

For researchers aiming to synthesize and characterize this compound, the following experimental workflow is recommended:

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a detailed overview of the predicted spectral characteristics of this compound. While experimental data remains the gold standard for structural elucidation, this guide serves as a valuable resource for researchers by offering a robust set of predicted data for NMR, IR, and MS analyses. The provided interpretations and workflows are designed to assist in the efficient and accurate characterization of this important chemical intermediate.

References

Due to the lack of publicly available experimental spectral data for this compound, this guide has been prepared using generalized spectroscopic principles and data from spectral prediction software. For foundational knowledge on these spectroscopic techniques, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Online spectral databases such as the NIST Chemistry WebBook and Spectral Database for Organic Compounds (SDBS)

reactivity of the nitrile group in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and fine chemical synthesis, the strategic placement of functional groups dictates the utility and potential of an intermediate. This compound stands as a prime example of a highly activated and versatile synthetic building block. Its structure features a phenylacetonitrile core, but its true value lies in the electronic profile of the aromatic ring. The presence of two potent electron-withdrawing groups (EWGs)—a fluoro substituent at the 4-position and a trifluoromethyl group at the 3-position—dramatically influences the reactivity of the appended nitrile group.

These EWGs operate through strong inductive effects, pulling electron density away from the aromatic system and, consequently, from the benzylic carbon and the nitrile functional group.[1] This polarization significantly enhances the electrophilicity of the nitrile carbon, making it exceptionally susceptible to nucleophilic attack.[1][2][3] This guide provides an in-depth exploration of the primary transformations of this nitrile group, offering both mechanistic insights and practical, field-proven protocols for its conversion into key synthetic targets: carboxylic acids, primary amines, and tetrazoles.

Section 1: The Electronic Landscape and Its Influence on Reactivity

The reactivity of the nitrile group (-C≡N) is fundamentally governed by the electrophilic character of its carbon atom. In this compound, this electrophilicity is markedly amplified.

-

Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ moiety exerts a profound negative inductive effect (-I), depleting the electron density of the benzene ring.

-

Fluoro Group (-F): The fluorine atom is the most electronegative element, contributing a strong -I effect that further deactivates the ring.

The cumulative effect of these substituents creates a significant partial positive charge (δ+) on the nitrile carbon, priming it for reaction with a wide range of nucleophiles.[1][4] This activation is the causal factor behind the favorable reaction kinetics and yields observed in the transformations discussed below.

Caption: General pathway for the acid-catalyzed hydrolysis of a nitrile.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount should be sufficient to ensure the mixture can be stirred effectively (approx. 5-10 mL per gram of nitrile).

-

Reaction: Heat the mixture to reflux (typically 100-110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon the disappearance of the starting material and the amide intermediate.

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Isolation: The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Section 3: Reduction to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine

The conversion of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to a class of compounds essential for pharmaceutical development. The reduction of this compound yields the corresponding phenethylamine derivative, a common scaffold in medicinal chemistry. While catalytic hydrogenation is an option, the use of a powerful stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) offers a reliable and high-yielding laboratory-scale method. [3][5]

Causality in Reagent Selection

-

Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity, LiAlH₄ is capable of reducing the highly stable carbon-nitrogen triple bond efficiently. [3][5]It is less prone to forming secondary and tertiary amine byproducts compared to some catalytic hydrogenation methods, especially when the primary amine product is reactive. [6][7]* Anhydrous Conditions: LiAlH₄ reacts violently with water. The use of an anhydrous ether solvent (like THF or diethyl ether) is mandatory for safety and efficacy.

Caption: Experimental workflow for the LiAlH₄ reduction of a nitrile.

Experimental Protocol: LiAlH₄ Reduction

-

Apparatus Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C using an ice bath.

-

Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a filterable solid.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography if necessary.

Section 4: [3+2] Cycloaddition for Tetrazole Synthesis

In medicinal chemistry, tetrazoles are frequently used as bioisosteres for carboxylic acids. [8][9]They offer similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source with a nitrile is the most direct route to 5-substituted tetrazoles. [9]The electron-deficient nature of the nitrile in this compound makes it an excellent substrate for this transformation. [4]

Mechanistic Pathway: [3+2] Cycloaddition

This reaction involves the concerted or stepwise addition of the 1,3-dipolar azide anion to the carbon-nitrogen triple bond of the nitrile, forming the stable, aromatic five-membered tetrazole ring.

Caption: General reaction for the synthesis of a tetrazole from a nitrile.

Experimental Protocol: Tetrazole Synthesis

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), sodium azide (NaN₃, approx. 1.5-2.0 eq), and a Lewis acid catalyst such as zinc bromide (ZnBr₂, approx. 1.0 eq).

-

Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting nitrile.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify to pH ~2-3 with dilute hydrochloric acid (e.g., 2M HCl). This step protonates the tetrazole and quenches any residual azide.

-

Isolation: The tetrazole product often precipitates upon acidification. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: A Comparative Overview

| Transformation | Primary Reagents | Product Functional Group | Key Conditions |

| Hydrolysis | H₂SO₄ / H₂O or NaOH / H₂O | Carboxylic Acid (-COOH) | Reflux (100-110°C) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Anhydrous THF, 0°C to Reflux |

| Cycloaddition | Sodium Azide (NaN₃), Lewis Acid | Tetrazole | High Temperature (120-140°C), DMF |

Conclusion

This compound is a powerful and versatile intermediate whose utility is unlocked through the targeted reactivity of its nitrile group. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents activates the nitrile carbon, facilitating a range of high-value chemical transformations. As demonstrated, the nitrile can be efficiently converted into a carboxylic acid via hydrolysis, a primary amine via reduction, or a tetrazole via cycloaddition. The protocols and mechanistic rationale provided herein serve as a robust guide for researchers and drug development professionals seeking to leverage this molecule in the synthesis of complex and biologically relevant targets.

References

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Thieme. Catalytic Reduction of Nitriles. [Link]

-

Organic Chemistry Portal. Nitrile Reduction. [Link]

-

JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

Chemguide. reduction of nitriles. [Link]

-

Chemguide. hydrolysis of nitriles. [Link]

-

Fiveable. Hydrolysis of Nitriles Definition. [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

-

Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]

-

organic-chemistry.org. Nitrile to Acid - Common Conditions. [Link]

-

Fiveable. Chemistry of Nitriles. [Link]

-

MIT Open Access Articles. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]

-

Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]

-

EBSCO. Nitriles. [Link]

-

Chemistry LibreTexts. Reactivity of Nitriles. [Link]

-

PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

-

PubMed Central. Tetrazoles via Multicomponent Reactions. [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a cyanomethyl moiety, imparts a complex electronic landscape. Understanding the inherent electrophilic and nucleophilic characteristics of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities with desired pharmacological or material properties. This guide provides a detailed analysis of the molecule's reactive sites, grounded in the fundamental principles of electronic effects and supported by established chemical knowledge.

Molecular Structure and Analysis of Electronic Effects

The reactivity of this compound is dictated by the interplay of inductive and resonance effects of its substituents on the phenylacetonitrile core.

-

Trifluoromethyl (-CF₃) Group : This group is one of the most powerful electron-withdrawing groups in organic chemistry. The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I), pulling electron density away from the aromatic ring.[1][2] This deactivates the ring towards electrophilic attack. The trifluoromethyl group does not participate in resonance.[3]

-

Fluorine (-F) Atom : As a halogen, fluorine exhibits a dual electronic nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). While the inductive effect generally outweighs the resonance effect for halogens, fluorine's +M effect is the most significant among them, leading to a nuanced influence on the ring's reactivity.[3]

-

Acetonitrile (-CH₂CN) Group : The nitrile group (C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This polarization makes the nitrile carbon electrophilic.[4] Furthermore, both the nitrile and the substituted phenyl ring withdraw electron density from the adjacent methylene (-CH₂) group, increasing the acidity of the benzylic protons.

The confluence of these effects results in a significantly electron-deficient aromatic ring and multiple potential sites for chemical transformation.

Mapping the Reactive Sites: A Detailed Analysis

Electrophilic Sites

Electrophilic sites are electron-deficient and are thus targets for nucleophiles.[5][6]

-

The Aromatic Ring : The synergistic electron-withdrawing nature of the -CF₃ and -F substituents renders the aromatic ring highly deactivated towards electrophilic aromatic substitution.[2] Any electrophilic attack would be sluggish and require harsh reaction conditions. The directing effects of the substituents are as follows:

-

The -CF₃ group is a strong meta-director.[2]

-

The -F group is an ortho, para-director.[3] Given their positions, the directing influences are in opposition. The strong deactivating and meta-directing nature of the -CF₃ group at position 3, combined with the ortho, para-directing but deactivating -F at position 4, makes predicting the precise location of electrophilic attack complex without experimental data. However, the positions ortho to the fluorine (positions 3 and 5) and meta to the trifluoromethyl group (position 5) are the least deactivated.

-

-

The Nitrile Carbon : The carbon atom of the nitrile group is a prominent electrophilic center. The triple bond is polarized towards the more electronegative nitrogen atom, leaving the carbon with a partial positive charge (δ+). This site is susceptible to attack by a wide range of nucleophiles, leading to addition reactions, which can be followed by hydrolysis to form amides or carboxylic acids.[4]

Nucleophilic Sites

Nucleophilic sites are electron-rich and seek to react with electrophiles.[7][8]

-

The Nitrile Nitrogen : The lone pair of electrons on the nitrogen atom of the nitrile group imparts nucleophilic and basic character. This site can be protonated by strong acids or coordinate with Lewis acids.

-

The Benzylic Carbanion : The benzylic protons on the -CH₂- group are significantly acidic due to the combined electron-withdrawing effects of the substituted aromatic ring and the nitrile group. In the presence of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), one of these protons can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.

Visualization of Reactive Sites

The following diagram illustrates the distribution of electrophilic and nucleophilic centers within the this compound molecule.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

A Theoretical and Computational Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Prospective Analysis

Executive Summary

The strategic incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties. This technical guide focuses on 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile , a novel compound not yet extensively characterized in scientific literature. In the absence of empirical data, this document presents a comprehensive theoretical and computational analysis. We will delineate its predicted molecular and electronic properties using Density Functional Theory (DFT), propose robust protocols for its synthesis and experimental validation, and discuss its potential applications based on structure-activity relationships derived from well-characterized analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the potential of novel fluorinated building blocks.

Introduction: The Significance of Fluorinated Phenylacetonitriles

The phenylacetonitrile core is a versatile scaffold found in numerous pharmaceuticals, including antiarrhythmics, antidepressants, and opioids.[1] Its "active methylene" group provides a reactive handle for diverse chemical transformations.[1] The introduction of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, is a validated strategy for enhancing the pharmacological profile of drug candidates.[2][3] Specifically, the -CF3 group can increase metabolic stability and binding affinity, while the -F group can modulate pKa and improve cell membrane permeability.

This compound presents a unique substitution pattern. The two electron-withdrawing groups are expected to significantly influence the electronic landscape of the aromatic ring and the acidity of the benzylic protons, making it a compelling candidate for further investigation in drug discovery and materials science.

Molecular Identity and Predicted Physicochemical Properties

While no CAS number is currently assigned to this specific isomer, its fundamental properties can be established. We will use the well-characterized analogue, 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) , as a reference point for our theoretical analysis.[4][5][6]

| Property | Predicted/Known Value | Source/Method |

| IUPAC Name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile | - |

| Molecular Formula | C₉H₅F₄N | - |

| Molecular Weight | 203.14 g/mol | - |

| CAS Number | Not Assigned | - |

| Reference Analogue | 4-(Trifluoromethyl)phenylacetonitrile | CAS 2338-75-2 |

| Analogue MW | 185.15 g/mol | [4][6] |

| Analogue MP | 47-49 °C | [4] |

| Analogue BP | 131-132 °C / 20 mmHg | [4] |

| Predicted XLogP3-AA | ~2.8 - 3.2 | Computational Estimation |

| Predicted TPSA | 23.79 Ų | Computational Estimation |

Computational Analysis: A DFT-Based Approach

To predict the properties of a novel molecule, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy, particularly for organic systems.[7]

Rationale for Methodology Selection

Our computational protocol is designed for robust prediction of geometry, electronic structure, and spectroscopic properties.

-

Theory Level: We select the B3LYP hybrid functional . B3LYP is widely used and has a proven track record for providing reliable results for a broad range of organic molecules.[7][8]

-

Basis Set: The 6-311G(d,p) basis set will be used. This split-valence triple-zeta basis set provides sufficient flexibility for describing the electronic environment around the fluorine, carbon, and nitrogen atoms, including polarization functions (d,p) to account for non-spherical electron density.

-

Validation: The chosen methodology will first be applied to the reference analogue, 4-(trifluoromethyl)phenylacetonitrile, to benchmark its accuracy against known experimental data before being applied to the target molecule.

Computational Workflow

The following diagram outlines the logical flow of the computational investigation.

Caption: Experimental workflow for synthesis and validation.

Protocol 1: Synthesis via Cyanation

-

Setup: To a solution of 4-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent (e.g., DMSO or Acetone) in a round-bottom flask, add sodium cyanide (NaCN, 1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phenylacetonitrile.

Protocol 2: Purity Analysis by RP-HPLC

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector. [9]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). [10]* Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. [10][11]A typical starting condition would be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject 10 µL and record the chromatogram. A pure sample should exhibit a single major peak.

Potential Applications and Future Directions

The unique electronic profile of this compound suggests several areas for investigation:

-

Medicinal Chemistry: Given the known biological activities of related structures, this compound could be a valuable intermediate for synthesizing novel candidates for anticancer, antimicrobial, or insecticidal agents. [3][12]The specific substitution pattern may offer a unique combination of potency and pharmacokinetic properties.

-

Agrochemicals: Phenylacetonitrile derivatives have been investigated as pesticides. [5]The high fluorine content of this molecule could enhance its efficacy and stability in agrochemical formulations.

-

Materials Science: The cyano group and aromatic system are features found in organic semiconductors. The trifluoromethyl group could be used to tune the electronic properties and solid-state packing of novel organic electronic materials. [4]

Safety and Handling

While no specific safety data exists for this compound, data from its close analogue, 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2), should be used as a primary guide. [4][6]* Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [4][6]* Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4]Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Toxicity: As with all nitriles, there is a risk of releasing hydrogen cyanide (HCN) upon contact with strong acids. All reactions and handling should be performed with this in mind.

References

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(3), 235–245. Available from: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved January 11, 2026, from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. Available from: [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3349–3354. Available from: [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3349–3354. Available from: [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127–3153. Available from: [Link]

-

T médard, M., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 629-637. Available from: [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved January 11, 2026, from [Link]

-

Brownlee, R. T. C., & Craik, D. J. (1980). F-19 Nmr Chemical-Shifts in Substituted Benzotrifluorides and Benzal Fluorides. ORKG Ask. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. Retrieved January 11, 2026, from [Link]

-

Akutsu, T., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(4), 314–320. Available from: [Link]

-

Söldner, C. A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8561-8568. Available from: [Link]

-

University of South Carolina. (2014). High Performance Liquid Chromatography. Retrieved January 11, 2026, from [Link]

-

González-González, M. I., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC advances, 11(16), 9639-9648. Available from: [Link]

-

Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved January 11, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl bromide. Retrieved January 11, 2026, from [Link]

-

Reddit. (2021). Need help for predcting 19F-NMR sprectra. Retrieved January 11, 2026, from [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of medicinal chemistry, 51(9), 2707–2719. Available from: [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 11, 2026, from [Link]

-

Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5406. Available from: [Link]

-

ResearchGate. (n.d.). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide.

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

ResearchGate. (n.d.). DFT calculated thermal parameters using B3LYP/6-311G* method*. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). DFT B3LYP/6-311G(2d,p) calculated interbenzene ring bond distances and.... Retrieved January 11, 2026, from [Link]

-

El-Damasy, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 28(13), 5036. Available from: [Link]

-

Costa, C., et al. (2024). Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. OEP physico-chemical methods, 1(1), 1-13. Available from: [Link]

-

Mewes, J. M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available from: [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Patsnap. (n.d.). Benzyl cyanide patented technology retrieval search results. Retrieved January 11, 2026, from [Link]

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 2338-75-2: 4-(Trifluoromethyl)benzeneacetonitrile [cymitquimica.com]

- 6. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

- 9. 低分子HPLC [sigmaaldrich.com]

- 10. pp.bme.hu [pp.bme.hu]

- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile, a class of compounds recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and advanced materials. The specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for drug candidates and functional molecules.

However, the successful application of any chemical entity in synthesis, purification, or formulation is fundamentally governed by its solubility. Solubility dictates the choice of reaction media, influences reaction kinetics, is the cornerstone of crystallization-based purification, and determines the feasibility of formulating a compound for biological screening. An inadequate understanding of a compound's solubility can lead to failed reactions, low yields, purification challenges, and misleading biological data.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. As no comprehensive experimental solubility data for this specific molecule is publicly available, this document serves as a predictive guide and a methodological playbook for its empirical determination.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" remains the most powerful guiding concept, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Functional Group Analysis

The structure of this compound contains several key features that govern its interactions with solvents:

-

Aromatic Phenyl Ring: A non-polar, hydrophobic core that favors interactions with other aromatic or non-polar solvents through van der Waals forces and π-π stacking.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic (fat-loving) group. It significantly increases the molecule's non-polar character and reduces its ability to act as a hydrogen bond donor.

-

Fluoro Group (-F): An electronegative atom that contributes to the molecule's overall polarity but is a very weak hydrogen bond acceptor.

-

Nitrile Group (-C≡N): A polar functional group with a significant dipole moment. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

Predicted Physicochemical Properties

Leveraging computational models, we can predict key physicochemical parameters that provide a quantitative basis for solubility prediction.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₉H₅F₄N | - |

| Monoisotopic Mass | 203.03581 Da | Influences diffusion and dissolution rates. |

| XlogP | 2.6[1] | A positive value indicates a preference for a non-polar (octanol) environment over a polar (water) one; the compound is predicted to be lipophilic and have low aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 23.8 Ų | This value, contributed solely by the nitrile group, is relatively low, suggesting the molecule is predominantly non-polar. For comparison, a TPSA > 140 Ų is often associated with poor cell permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its solubility in protic solvents like water or methanol. |

| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The ability to accept a hydrogen bond allows for some favorable interaction with protic solvents. |

-

Poorly soluble in highly polar, protic solvents like water.

-

Highly soluble in a range of moderately polar to non-polar organic solvents.

-

Solubility in polar aprotic solvents (like Acetone or DMSO) will be significant, driven by dipole-dipole interactions with the nitrile group.

A Systematic Approach to Solvent Selection

A systematic screening approach is the most efficient method to empirically map the solubility profile. Solvents should be chosen to represent a wide spectrum of polarities and intermolecular interaction capabilities.

Table 2: Recommended Organic Solvents for Solubility Screening

| Class | Solvent | Dielectric Constant (ε) | Polarity Type | Rationale for Inclusion |

|---|---|---|---|---|

| Non-Polar | n-Hexane | 1.9 | Aprotic | Represents purely van der Waals interactions. |

| Toluene | 2.4 | Aprotic | Aromatic solvent; tests for π-π stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Aprotic | A common, moderately polar process solvent. |

| Acetone | 21 | Aprotic | A polar, hydrogen bond accepting solvent. | |

| Acetonitrile (ACN) | 37.5 | Aprotic | A highly polar aprotic solvent; structurally similar to the solute's functional group. | |

| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic | A highly polar, strongly hydrogen bond accepting solvent. | |

| Polar Protic | Isopropanol (IPA) | 18 | Protic | A less polar alcohol. |

| Ethanol | 25 | Protic | A common, highly polar process and recrystallization solvent. |

| | Methanol | 33 | Protic | The most polar alcohol; tests the limits of protic solubility. |

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative measurement for the most promising solvents.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" across a range of solvents at ambient temperature.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a series of clean, dry 1-dram glass vials.

-

Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 0.2 mL increments) using a calibrated pipette.

-

Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: The entire solid dissolves completely within 1 mL of solvent (concentration > 10 mg/mL).

-

Partially Soluble: Some, but not all, of the solid dissolves in 1 mL of solvent.

-

Insoluble: No significant amount of solid dissolves in 1 mL of solvent.

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Causality: This method is designed for speed and efficiency. By using a fixed, small amount of solute and titrating in the solvent, a researcher can rapidly identify promising candidates for reactions or further quantitative analysis without wasting significant material.

Protocol 2: Quantitative Determination via the Equilibrium Shake-Flask Method

Objective: To determine the precise equilibrium solubility (e.g., in mg/mL) of the compound in a given solvent at a controlled temperature. This method is considered the "gold standard" for thermodynamic solubility.

Methodology:

-

Preparation of Supersaturated Mixture:

-

Why: Starting with an excess of solid ensures that the solvent becomes fully saturated, reaching a true equilibrium.

-